![molecular formula C11H16ClNO2 B13068893 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, a hydroxy group, and an amino group attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chloro group at the desired position on the benzene ring.
Aminomethylation: The chlorinated phenol is then subjected to aminomethylation using a suitable amine, such as 2-hydroxy-2-methylpropylamine, under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and aminomethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones
Reduction: Dechlorinated phenol derivatives
Substitution: Amino or thiol-substituted phenol derivatives
Applications De Recherche Scientifique
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol
- 3-Chloro-2-{[(2-hydroxy-2-ethylpropyl)amino]methyl}phenol
- 3-Bromo-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol
Uniqueness
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, hydroxy group, and amino group on the benzene ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
3-chloro-2-[[(2-hydroxy-2-methylpropyl)amino]methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-11(2,15)7-13-6-8-9(12)4-3-5-10(8)14/h3-5,13-15H,6-7H2,1-2H3 |
Clé InChI |
JAABLPHSLNYGKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCC1=C(C=CC=C1Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




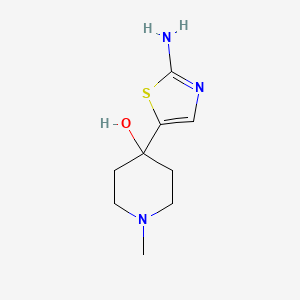
![(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13068820.png)

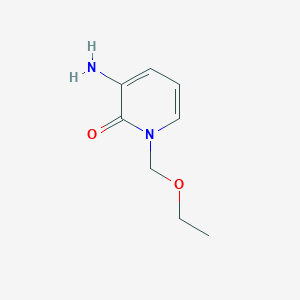
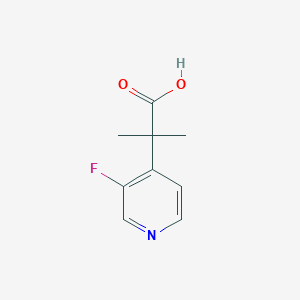
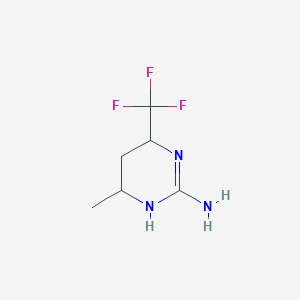
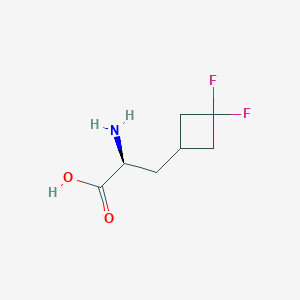

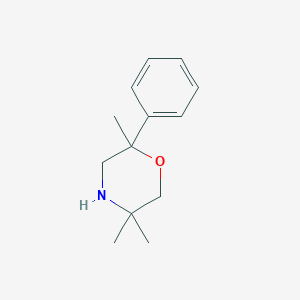
![2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B13068883.png)
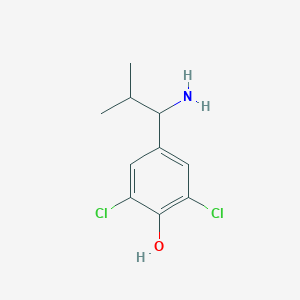
![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide](/img/structure/B13068892.png)
